molecular formula C10H10F4N2O B12227909 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine

4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine

Cat. No.: B12227909
M. Wt: 250.19 g/mol
InChI Key: RRLXZPJXJNFDQT-UHFFFAOYSA-N
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Description

4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine is a chemical compound that features a morpholine ring attached to a pyridine ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions . This reaction is known for its functional group tolerance and environmental friendliness.

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process.

Chemical Reactions Analysis

4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which can enhance its chemical stability and biological activity.

Properties

Molecular Formula

C10H10F4N2O

Molecular Weight

250.19 g/mol

IUPAC Name

4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]morpholine

InChI

InChI=1S/C10H10F4N2O/c11-8-5-7(10(12,13)14)6-15-9(8)16-1-3-17-4-2-16/h5-6H,1-4H2

InChI Key

RRLXZPJXJNFDQT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)C(F)(F)F)F

Origin of Product

United States

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